2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine
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Overview
Description
2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine is a heterocyclic compound that features both imidazole and pyridine rings. The presence of nitro groups on both the imidazole and pyridine rings makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine typically involves the reaction of 2-chloro-3-nitropyridine with 1-methyl-5-nitro-1H-imidazole in the presence of a base. Common bases used in this reaction include potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: Formation of 2-[(1-Methyl-5-amino-1H-imidazol-2-yl)methoxy]-3-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides of the imidazole ring.
Scientific Research Applications
2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly for treating infections caused by anaerobic bacteria and protozoa.
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine is primarily related to its nitroimidazole component. Upon entering a microbial cell, the nitro group is reduced by nitroreductase enzymes, leading to the formation of reactive intermediates. These intermediates can cause damage to DNA and other critical cellular components, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating protozoal infections.
Ornidazole: Another nitroimidazole with similar applications.
Uniqueness
2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine is unique due to the presence of both imidazole and pyridine rings, which may confer distinct chemical and biological properties compared to other nitroimidazole compounds. This dual-ring structure could potentially enhance its efficacy and broaden its spectrum of activity .
Properties
CAS No. |
61800-07-5 |
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Molecular Formula |
C10H9N5O5 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
2-[(1-methyl-5-nitroimidazol-2-yl)methoxy]-3-nitropyridine |
InChI |
InChI=1S/C10H9N5O5/c1-13-8(12-5-9(13)15(18)19)6-20-10-7(14(16)17)3-2-4-11-10/h2-5H,6H2,1H3 |
InChI Key |
VXRQDVKWEKDZKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1COC2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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